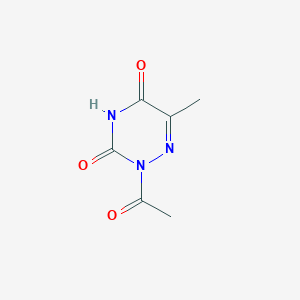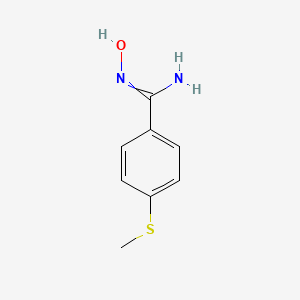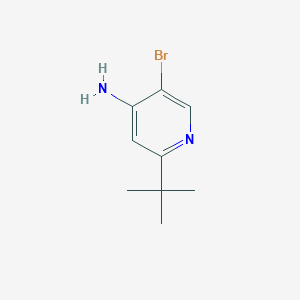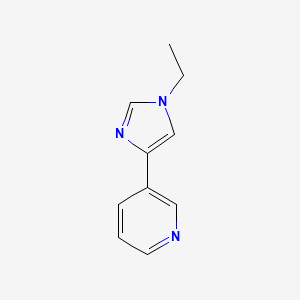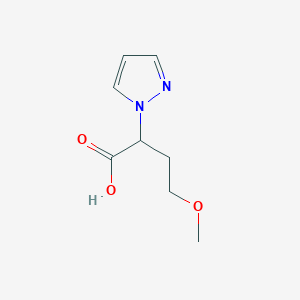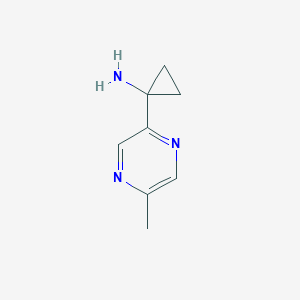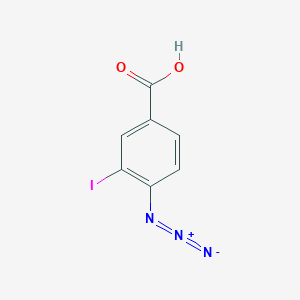
4-Azido-3-iodobenzoic acid
Overview
Description
“4-Azido-3-iodobenzoic acid” is a compound that is not widely described in the literature. It is likely to be a derivative of “4-Iodobenzoic acid”, which is an isomer of iodobenzoic acid . The “azido” group in the compound’s name suggests the presence of an azide functional group (N3), which is known for its high reactivity and use in various chemical reactions .
Molecular Structure Analysis
While the specific molecular structure of “4-Azido-3-iodobenzoic acid” is not provided, we can infer some information based on its name. It likely contains a benzene ring (due to the “benzoic acid” part of the name), with iodine and azide functional groups attached at the 3rd and 4th positions, respectively .Chemical Reactions Analysis
The azide group is known for its high reactivity and is often used in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . The iodine group could potentially undergo electrophilic aromatic substitution reactions.properties
CAS RN |
140430-71-3 |
|---|---|
Product Name |
4-Azido-3-iodobenzoic acid |
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
4-azido-3-iodobenzoic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-5-3-4(7(12)13)1-2-6(5)10-11-9/h1-3H,(H,12,13) |
InChI Key |
KOAKCFDGKVJDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






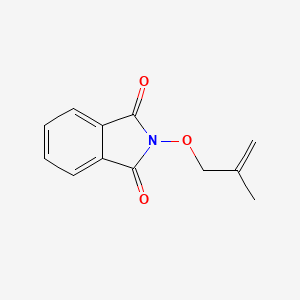


![Ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate](/img/structure/B8669014.png)
